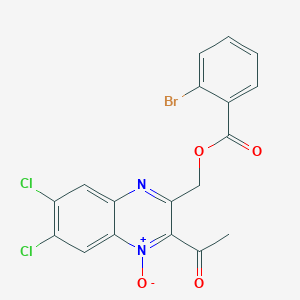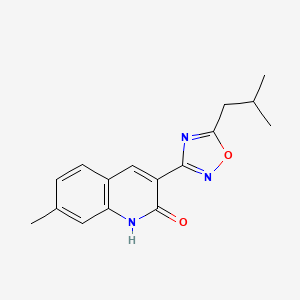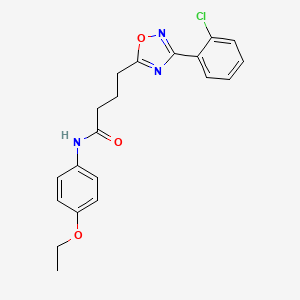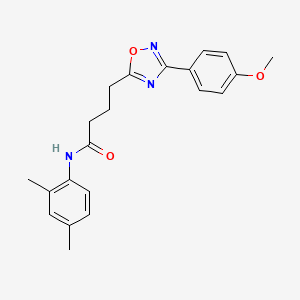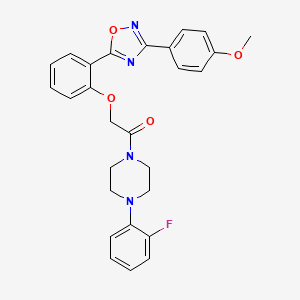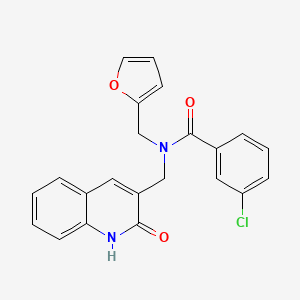
3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of benzamide that has a furan and quinoline moiety attached to it. Its unique structure makes it a promising candidate for various research applications, especially in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in the formation of amyloid-beta plaques in the brain, thus reducing their accumulation.
Biochemical and Physiological Effects:
3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis. It has also been reported to inhibit the activity of certain enzymes that are involved in the formation of amyloid-beta plaques in the brain, thus reducing their accumulation. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potential as a lead compound for the development of new anticancer and Alzheimer's disease drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One of the major directions is the development of new derivatives of this compound that exhibit improved solubility and potency. Another direction is the investigation of the exact mechanism of action of this compound in order to fully understand its anticancer and Alzheimer's disease therapeutic potential. Additionally, the in vivo efficacy and toxicity of this compound need to be further evaluated to determine its suitability for clinical use.
Métodos De Síntesis
The synthesis of 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps. The first step is the preparation of 3-chlorobenzoyl chloride by reacting 3-chlorobenzoic acid with thionyl chloride. The second step involves the reaction of 3-chlorobenzoyl chloride with furan-2-carboxaldehyde in the presence of a base such as triethylamine to form 3-chloro-N-(furan-2-ylmethyl)benzamide. The third and final step is the reaction of 3-chloro-N-(furan-2-ylmethyl)benzamide with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of a base to form 3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has potential applications in various scientific research fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also shown promising results in the treatment of Alzheimer's disease by inhibiting the formation of amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
3-chloro-N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-7-3-6-16(12-18)22(27)25(14-19-8-4-10-28-19)13-17-11-15-5-1-2-9-20(15)24-21(17)26/h1-12H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYHBFKBQKYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(furan-2-ylmethyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)
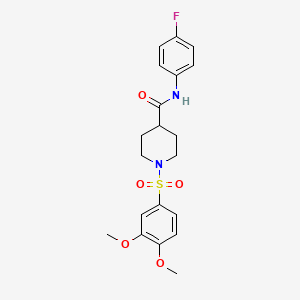
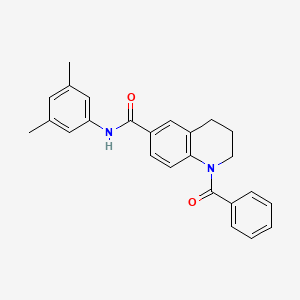
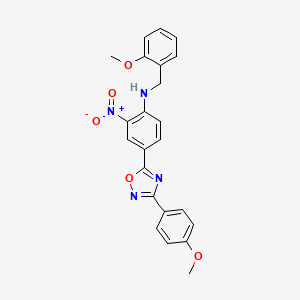


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
